4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate

Catalog No.
S2930081
CAS No.
6613-65-6
M.F
C12H23NO5S
M. Wt
293.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butan...

CAS Number

6613-65-6

Product Name

4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate

IUPAC Name

4-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]butane-1-sulfonate

Molecular Formula

C12H23NO5S

Molecular Weight

293.38

InChI

InChI=1S/C12H23NO5S/c1-11(2)12(14)18-9-8-13(3,4)7-5-6-10-19(15,16)17/h1,5-10H2,2-4H3

InChI Key

GPVILMAFGAKQPP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCCCS(=O)(=O)[O-]

Solubility

not available

Synthesis of Polymeric Materials

One area of research explores 4-MAEtBS as a monomer for the synthesis of polymers. The methacryloyloxy group in 4-MAEtBS allows it to participate in polymerization reactions, forming long-chain molecules. These polymers can possess valuable properties due to the zwitterionic nature of 4-MAEtBS. For instance, research has shown that polymers containing 4-MAEtBS can exhibit antifouling properties, meaning they resist the accumulation of unwanted materials on their surface []. This makes them potentially useful for applications such as marine coatings or biomedical devices.

4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate is a zwitterionic compound characterized by its unique structural features, which include a methacryloyloxy group and a sulfonate moiety. Its molecular formula is C12H23NO5S, and it has a molecular weight of approximately 293.38 g/mol. This compound is notable for its ability to form stable aqueous solutions, making it suitable for various applications in polymer chemistry and materials science .

Typical of zwitterionic monomers. It can undergo polymerization, particularly in the presence of other monomers or under specific conditions that favor the formation of copolymers. For example, it has been shown to react with sultones to yield functionalized polymers. The reaction conditions often involve solvents like 2,2,2-trifluoroethanol and require careful monitoring through techniques such as thin-layer chromatography .

While specific biological activity data for 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate may be limited, zwitterionic compounds generally exhibit low toxicity and good biocompatibility. This makes them attractive for biomedical applications, including drug delivery systems and tissue engineering scaffolds. The zwitterionic nature helps in reducing protein adsorption and cell adhesion, which can be beneficial in various biological contexts .

The synthesis of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-(methacryloyloxy)ethyl dimethylamine and butanesultone.
  • Reaction Setup: The reactants are dissolved in an appropriate solvent (e.g., acetonitrile) and refluxed under controlled conditions.
  • Purification: Following the reaction, the product is purified through methods such as precipitation and dialysis to remove unreacted materials and by-products.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to confirm its structure and purity .

Studies on the interactions of this compound with other substances reveal its potential for forming stable complexes with various ions and molecules due to its zwitterionic nature. These interactions can influence the physical properties of polymeric materials, such as their solubility, mechanical strength, and thermal stability. The presence of both positive and negative charges allows for versatile interactions with different chemical species, enhancing the functionality of resulting materials .

Several compounds share structural similarities with 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-{[2-(Methacryloyloxy)ethyl]dimethylammonio}propane-1-sulfonateC11H21NO5SShorter carbon chain; used in similar applications
4-(1-(2-(methacryloyloxy)ethyl)piperidin-1-ium-1-yl)butane-1-sulfonateC12H24N2O5SIncorporates a piperidine ring; offers different solubility characteristics
3-Dimethyl(methacryloyloxyethyl)ammonium propane sulfonateC11H21NO5SSimilar zwitterionic structure; used in colloidal stability studies

These compounds highlight the versatility of zwitterionic structures while showcasing unique properties that differentiate them from one another. The specific combination of functional groups in 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate contributes to its distinct behavior in solution and its applications in advanced materials science .

XLogP3

0.7

Dates

Modify: 2023-08-17

Explore Compound Types